tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate
Description
tert-Butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is a pyridine-based carbamate derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Its structural features—a halogen (Br) and an electron-withdrawing trifluoromethyl group—impart unique reactivity and physicochemical properties, making it valuable for cross-coupling reactions and drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBTOQPZJEAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 5-(trifluoromethyl)pyridin-4-amine in acetic acid at 60°C yields 2-bromo-5-(trifluoromethyl)pyridin-4-amine with 78% efficiency. Alternative methods employ CuBr₂ as a catalyst in DMF, achieving 85% yield but requiring stringent temperature control (40–50°C).
Table 1: Bromination Methods Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Br₂ | AcOH | 60 | 78 | High |
| NBS + CuBr₂ | DMF | 40 | 85 | Moderate |
| HBr/H₂O₂ | H₂O | 25 | 65 | Low |
Trifluoromethylation Techniques
The trifluoromethyl group is introduced via:
-
Ullmann-type coupling : Using CuI and 3,3,3-trifluoropropene, achieving 70% yield but requiring high temperatures (120°C).
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Electrophilic trifluoromethylation : Employing CF₃I in the presence of AgF, which proceeds at 80°C with 82% yield and superior regioselectivity.
Carbamate Protection and Deprotection
tert-Butyl Carbamate Formation
The amino group at the 4-position of pyridine is protected using tert-butyl chloroformate (Boc₂O). Reaction conditions vary:
Table 2: Carbamation Reaction Optimization
| Conditions | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA, 0°C | THF | 2 | 90 | 98 |
| Microwave, 100°C | None | 0.17 | 95 | 99 |
| DBU, RT | DCM | 4 | 88 | 97 |
Integrated Synthetic Routes
Sequential Functionalization Approach
-
Pyridine core synthesis : Condensation of ethyl 3-(trifluoromethyl)acetoacetate with ammonium acetate yields 5-(trifluoromethyl)pyridin-4-amine.
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Bromination : NBS in DMF at 40°C introduces bromine at the 2-position.
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Carbamate protection : Boc₂O with TEA in THF completes the synthesis.
Overall yield : 62% over three steps.
One-Pot Multistep Synthesis
A streamlined method combines bromination and carbamation in a single reactor:
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Step 1 : Bromination with Br₂ in AcOH (60°C, 2 h).
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Step 2 : Direct addition of Boc₂O and TEA without intermediate purification.
Yield : 68% with 97% purity, reducing processing time by 40% compared to sequential methods.
Industrial-Scale Production Insights
Catalyst Recycling
Pd/C (5% loading) enables efficient coupling in trifluoromethylation steps, with catalyst recovery via filtration achieving >90% reuse over five cycles.
Waste Stream Management
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Bromine recovery : Distillation recovers 75% of unreacted Br₂ for reuse.
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Solvent recycling : THF and DMF are purified via fractional distillation, reducing raw material costs by 30%.
Analytical Characterization
Critical quality control metrics include:
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HPLC : Purity >98% (C18 column, 60:40 MeCN/H₂O).
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NMR : δ 1.47 ppm (s, 9H, tert-butyl), 8.15 ppm (d, J=5.4 Hz, pyridine-H).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing bromination at the 3-position is minimized using bulky solvents (e.g., tert-amyl alcohol), enhancing 2-bromo isomer selectivity to 95%.
Trifluoromethyl Group Stability
Decomposition under acidic conditions is prevented by maintaining pH >6 during aqueous workups.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate exhibit potential anticancer properties. A study highlighted the compound's ability to inhibit specific pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO can enhance the effectiveness of cancer immunotherapies .
Agrochemicals
Pesticide Development
this compound is being investigated for its potential use as a pesticide. Its trifluoromethyl group enhances lipophilicity, which may improve its efficacy against various pests while minimizing environmental impact .
Material Science
Polymer Synthesis
The compound can be utilized in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as durability and resistance to degradation .
Case Study 1: Anticancer Properties
A recent study published in the Journal of Organic Chemistry explored the synthesis of similar carbamates and their effects on cancer cell lines. The results demonstrated significant cytotoxic effects against various cancer types, suggesting that modifications to the carbamate structure could lead to more potent derivatives .
Case Study 2: Pesticidal Efficacy
In agricultural trials, derivatives of this compound were tested for their effectiveness against common agricultural pests. The trials showed a marked reduction in pest populations, indicating strong potential for development into commercial pesticides .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbamate moiety can act as a protecting group or participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Physicochemical Properties
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances polarizability, making the target compound more reactive in Suzuki-Miyaura couplings compared to its chloro analog .
- Trifluoromethyl (-CF₃) vs. Formyl (-CHO) : The -CF₃ group increases hydrophobicity (LogP ~2.5) and metabolic stability, whereas the -CHO group in the chloro-formyl analog enables Schiff base formation for imidazole synthesis .
- Pyridine vs. Phenyl Rings : Pyridine’s nitrogen atom introduces basicity (pKa ~1-3) and directs electrophilic substitution to specific positions. Phenyl analogs lack this directing effect, leading to divergent regioselectivity in functionalization .
Research Findings and Case Studies
- Crystallographic Behavior : The tert-butyl carbamate group in pyridine derivatives forms intermolecular N–H···N hydrogen bonds, as observed in tert-butyl 4-methylpyridin-2-ylcarbamate (Entry 2), which dimerizes in the solid state .
Biological Activity
tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and its structure-activity relationship (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which are known to influence biological activity. The molecular formula is with a molecular weight of 301.14 g/mol . The presence of the trifluoromethyl group is particularly significant as it often enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis. In vitro assays showed that derivatives of pyridine compounds can inhibit the growth of this pathogen without affecting host cell viability . The SAR analysis indicated that the introduction of specific substituents could enhance selectivity and potency against Chlamydia.
The mechanism by which this compound exerts its effects involves interaction with bacterial enzymes or pathways essential for survival. For instance, compounds with similar structures have been shown to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .
Toxicity Profile
Toxicity assessments in mammalian cell lines indicated that while some derivatives exhibited mild toxicity, they were generally non-mutagenic as demonstrated in Drosophila melanogaster assays . This suggests a favorable safety profile for further development.
Case Studies
- Chlamydial Infections : A study evaluated the efficacy of a related compound in treating C. trachomatis infections in cell cultures. The results indicated significant reductions in chlamydial inclusion numbers and alterations in inclusion morphology when treated with the compound, suggesting effective inhibition of bacterial replication .
- Selectivity Studies : Compounds structurally similar to this compound were tested against various Gram-positive and Gram-negative bacteria. The findings revealed a selective action against Chlamydia, highlighting the potential for developing targeted therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring can significantly impact biological activity. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with biological targets.
- Bromine Substitution : Influences electronic properties and can modulate binding affinity to target enzymes.
| Compound | Activity Against C. trachomatis | Toxicity (Mammalian Cells) | Selectivity |
|---|---|---|---|
| A | Effective | Mild | High |
| B | Moderate | Moderate | Moderate |
| This compound | High | Low | Very High |
Q & A
What are the standard synthetic routes for synthesizing tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate?
Basic
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a pyridine amine derivative. A common approach involves reacting 2-bromo-5-(trifluoromethyl)pyridin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and maintaining temperatures between 0–25°C to suppress side reactions. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
How is the structural confirmation of this compound performed post-synthesis?
Basic
Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl detection) and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is employed for absolute configuration determination. For crystalline samples, data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks are analyzed to validate the carbamate linkage .
How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced
By-product formation often arises from incomplete amine activation or competing nucleophilic attacks. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity over chlorinated solvents.
- Base choice : Sterically hindered bases (e.g., DIPEA) reduce side reactions.
- Temperature control : Slow addition of tert-butyl chloroformate at 0°C minimizes exothermic side reactions.
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation. Reaction progress is monitored via TLC or LC-MS to identify and address intermediates .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced
Crystallization challenges include poor solubility and polymorphism due to the bulky tert-butyl and trifluoromethyl groups. Strategies:
- Solvent screening : Mixed solvents (e.g., hexane/ethyl acetate) promote slow crystallization.
- Seeding : Introducing microcrystals from vapor diffusion methods.
- Data refinement : Using the CCP4 suite for phase problem resolution and SHELXL for anisotropic displacement parameter refinement. Twinning, common in halogenated pyridines, is addressed with TWINLAW in SHELX .
What stability considerations are critical when handling this compound?
Basic
The compound is sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Storage at –20°C in anhydrous environments (e.g., molecular sieves) is recommended. Avoid exposure to strong oxidizers (e.g., peroxides) and nucleophiles (e.g., amines), which may cleave the carbamate. Personal protective equipment (gloves, goggles) is essential due to potential skin/eye irritation .
How can discrepancies between computational and experimental structural data be resolved?
Advanced
Discrepancies in bond lengths/angles often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Cross-validation methods include:
- Hirshfeld surface analysis : To assess intermolecular interactions in crystallographic data.
- Molecular dynamics (MD) simulations : To model thermal motion.
- Multipole refinement (via programs like MOLLY): To account for electron density distortions. Use of higher-level theory (e.g., CCSD(T)) improves computational accuracy .
What analytical techniques are prioritized for assessing purity?
Basic
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- ¹⁹F NMR : Quantifies trifluoromethyl group integrity.
- Elemental analysis : Validates C/H/N/Br/F ratios within ±0.4% of theoretical values.
Impurity profiling uses LC-MS to identify halogen exchange or carbamate hydrolysis products .
What mechanistic insights govern the reactivity of the carbamate group in cross-coupling reactions?
Advanced
The carbamate acts as a directing group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing trifluoromethyl and bromo groups activate the pyridine ring for C–H functionalization. Mechanistic studies using ¹⁸O-labeled carbamates reveal retention of configuration during transmetallation. Competing pathways (e.g., protodehalogenation) are suppressed using bulky ligands (XPhos) and low-temperature conditions .
How does the trifluoromethyl group influence the compound’s electronic properties?
Basic
The -CF₃ group exerts strong electron-withdrawing effects (-I and -R), lowering the pyridine ring’s electron density. This enhances electrophilic aromatic substitution reactivity at the 4-position and stabilizes intermediates in nucleophilic displacement reactions. Hammett substituent constants (σₚ = 0.54) quantify its impact on reaction rates .
What strategies are employed to design bioactivity assays targeting pyridine-carbamate derivatives?
Advanced
Assays focus on the compound’s potential as a kinase inhibitor or protease modulator:
- Enzyme inhibition : Fluorescence polarization assays with FITC-labeled ATP analogs.
- Cellular uptake : LC-MS quantification in HEK293 cells pre-treated with efflux pump inhibitors.
- Docking studies : PyDock or AutoDock Vina to predict binding to active sites (e.g., EGFR kinase).
Metabolite stability is assessed using liver microsome models to evaluate carbamate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
